N-1,3-benzodioxol-5-yl-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H16FN3O3S2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.06171189 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of benzothiazole, including compounds with structural similarities to N-1,3-benzodioxol-5-yl-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide, exhibit potent anticancer properties. For instance, new benzothiazole acylhydrazones have been synthesized and investigated for their anticancer activity, demonstrating significant cytotoxic effects against various cancer cell lines (Osmaniye et al., 2018). These compounds were evaluated through MTT tests, with some showing inhibitory effects on DNA synthesis in cancer cells, indicating their potential as anticancer agents.
Antimicrobial Activity
Thiosemicarbazone derivatives have also been explored for their antimicrobial properties. Several studies have synthesized and evaluated new compounds for their effectiveness against various bacterial and fungal strains. For example, novel thiosemicarbazone derivatives containing a benzimidazole moiety have shown promising anti-malarial activity in vitro, highlighting their potential in treating malaria (Divatia et al., 2014).
Antioxidant Activity
The antioxidant properties of hydrazinecarbothioamide derivatives have been investigated, with some compounds exhibiting excellent activity in neutralizing free radicals. This suggests their potential use in combating oxidative stress-related diseases (Barbuceanu et al., 2014).
Corrosion Inhibition
Research into the application of thiosemicarbazone derivatives for corrosion inhibition has shown positive results, particularly in the protection of aluminum alloys in saline environments. These compounds form an adsorbed protective layer on the metal surface, significantly reducing corrosion rates (Prakashaiah et al., 2018).
Fluorescence Sensing
Hydrazinecarbothioamide derivatives have been developed as dual-channel optical probes for detecting heavy metals such as Hg^2+ and Ag^+, demonstrating distinct fluorescence changes upon interaction with these ions. This suggests their potential application in environmental monitoring and the detection of heavy metal contamination (Shi et al., 2016).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-[(2-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c18-13-4-2-1-3-11(13)8-26-9-16(22)20-21-17(25)19-12-5-6-14-15(7-12)24-10-23-14/h1-7H,8-10H2,(H,20,22)(H2,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGFCSZQJTUAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NNC(=O)CSCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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